molecular formula C16H17N3O4 B566972 Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate CAS No. 1207369-43-4

Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate

Cat. No.: B566972
CAS No.: 1207369-43-4
M. Wt: 315.329
InChI Key: AWRLIPKSEFZOCO-UHFFFAOYSA-N
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Description

Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate is an organic compound known for its complex structure and unique chemical properties It is part of a class of compounds called pyrimidoazepines, which are characterized by a fusion of pyrimidine and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor compound, such as a benzyl ester derivative, under acidic or basic conditions. The process might involve the following steps:

  • Starting with a benzyl ester derivative, typically subjected to an amination reaction to introduce the azepine moiety.

  • Cyclization under controlled acidic or basic conditions to form the fused ring structure.

  • Purification and crystallization to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scalable reaction conditions and optimized synthetic routes. Large-scale production might use continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated synthesis platforms could further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form various oxygenated derivatives.

  • Reduction: Reduction reactions can be used to introduce hydrogen atoms or convert certain functional groups to more reduced states.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the benzyl group or other functional moieties.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Reagents such as halogens (for halogenation) or alkylating agents.

Major Products Formed

The reactions described can lead to a variety of products, including:

  • Hydroxylated derivatives from oxidation.

  • Hydrogenated derivatives from reduction.

  • Substituted benzyl derivatives from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of various organic compounds.

Biology

Biologically, this compound is studied for its potential effects on cellular processes. Researchers explore its interactions with biological macromolecules, such as proteins and DNA, to understand its potential as a therapeutic agent.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It shows promise in the development of new drugs, particularly those targeting neurological and psychiatric conditions.

Industry

Industrially, this compound finds applications in the development of specialty chemicals and materials. Its unique structure allows it to be used in the creation of innovative products.

Mechanism of Action

The mechanism of action of Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and thereby affecting cellular pathways. This can result in alterations in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar compounds to Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate include other pyrimidoazepine derivatives and fused ring structures. Examples are:

  • 2,4-Dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine: Lacks the benzyl group, which may affect its solubility and reactivity.

  • Pyrimido[4,5-d]azepine derivatives: Similar fused ring structures but with different substituents, affecting their chemical and biological properties.

The uniqueness of this compound lies in its specific benzyl group substitution, which imparts distinctive chemical properties and potential biological activities, setting it apart from other compounds in its class.

Properties

IUPAC Name

benzyl 2,4-dioxo-5,6,8,9-tetrahydro-1H-pyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14-12-6-8-19(9-7-13(12)17-15(21)18-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRLIPKSEFZOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677827
Record name Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207369-43-4
Record name Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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